N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives. These compounds have shown promising pharmacological properties, including anti-cancer and anti-microbial activities . The structure of this compound consists of a furan ring attached to a carboxamide group, which is further linked to a phenoxyphenyl group through a carbamothioyl linkage .
Mechanism of Action
Target of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s known that furan-containing compounds have diverse modes of action depending on their specific chemical structure and the disease area they are employed in .
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide and its derivatives have shown significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines . They also exhibited significant anti-microbial activity .
Preparation Methods
The synthesis of N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The synthetic route includes the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 4-phenoxyaniline in the presence of a base such as triethylamine to yield the desired compound . The reaction conditions are usually mild, and the compounds are obtained in moderate to excellent yields (56–85%) .
Chemical Reactions Analysis
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Scientific Research Applications
Comparison with Similar Compounds
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds such as:
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound also exhibits significant antimicrobial activity and forms stable metal complexes.
N-(4-bromophenyl)furan-2-carboxamide: This compound has shown potent anti-bacterial activities against drug-resistant bacterial strains.
N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-furamide: This compound has demonstrated anti-fungal activities and is used in various pharmaceutical applications.
This compound stands out due to its broad-spectrum anti-cancer and anti-microbial activities, making it a valuable compound for further research and development .
Biological Activity
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its anti-cancer and anti-microbial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Biological Activities
The compound exhibits a range of biological activities, primarily focusing on:
- Anti-Cancer Activity
- Anti-Microbial Activity
The anti-cancer activity of this compound is largely attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).
2.2 Case Studies and Findings
A study evaluated several carbamothioyl-furan derivatives, including this compound, revealing significant anti-cancer potential:
Compound | Cell Line | Cell Viability (%) | IC50 (µg/mL) |
---|---|---|---|
4d | HepG2 | 33.29 | 20 |
4a | Huh-7 | 35.01 | 25 |
4b | MCF-7 | 37.31 | 30 |
The para-methyl-substituted derivative (4d) exhibited the highest potency, with a cell viability of only 33.29% at a concentration of 20 µg/mL, indicating strong cytotoxic effects against liver cancer cells .
2.3 Structure-Activity Relationships (SAR)
The SAR analysis indicates that electron-donor substituents on the phenyl ring enhance anti-cancer activity. The presence of nitro groups at various positions also plays a critical role in modulating biological activity:
- Ortho-nitro : Most effective with significant inhibition.
- Meta-nitro : Moderate effectiveness.
- Para-nitro : Least effective among nitro-substituted compounds.
This trend suggests that the spatial arrangement of substituents can significantly influence the compound's efficacy against cancer cells .
This compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
3.2 Case Studies and Findings
In vitro studies have demonstrated that this compound possesses notable antimicrobial activity against various bacterial and fungal strains:
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
E. coli | 16 | 230 |
S. aureus | 13 | 265 |
Fungal Strains | 12–19 | 120.7–190 |
The compound showed more pronounced antifungal activity compared to antibacterial effects, highlighting its potential as a therapeutic agent in treating fungal infections .
4. Conclusion
This compound demonstrates promising anti-cancer and anti-microbial activities through well-defined mechanisms of action. The structure-activity relationship studies provide valuable insights into optimizing this compound for enhanced therapeutic efficacy.
Properties
IUPAC Name |
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(16-7-4-12-22-16)20-18(24)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGVEVJFNHZSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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